molecular formula C5H14N2O4S2 B13506116 Pentane-1,5-disulfonamide

Pentane-1,5-disulfonamide

Cat. No.: B13506116
M. Wt: 230.3 g/mol
InChI Key: SSKPJJMXGBBLPA-UHFFFAOYSA-N
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Description

Pentane-1,5-disulfonamide is an organic compound characterized by the presence of two sulfonamide groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-disulfonamide typically involves the reaction of pentane-1,5-diamine with sulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Reactants: Pentane-1,5-diamine and sulfonyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide groups can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide groups can yield amines.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of pentane-1,5-disulfonic acid.

    Reduction: Formation of pentane-1,5-diamine.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Pentane-1,5-disulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentane-1,5-disulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pentane-1,5-diamine: Similar backbone but lacks the sulfonamide groups.

    Pentane-1,5-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide groups.

    Hexane-1,6-disulfonamide: Similar structure but with an extended carbon chain.

Uniqueness

Pentane-1,5-disulfonamide is unique due to the presence of two sulfonamide groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C5H14N2O4S2

Molecular Weight

230.3 g/mol

IUPAC Name

pentane-1,5-disulfonamide

InChI

InChI=1S/C5H14N2O4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,6,8,9)(H2,7,10,11)

InChI Key

SSKPJJMXGBBLPA-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)N)CCS(=O)(=O)N

Origin of Product

United States

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